N-(4-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

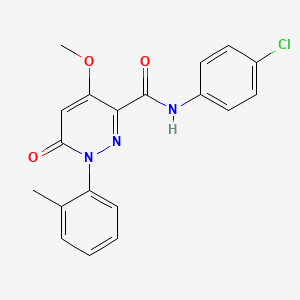

This compound belongs to the pyridazinone carboxamide family, characterized by a central pyridazinone ring substituted with methoxy, aryl, and carboxamide groups. Its structure includes:

- 4-methoxy group on the pyridazinone ring (electron-donating, influencing electronic distribution).

- 1-(2-methylphenyl) substituent (providing steric bulk and lipophilicity).

- N-(4-chlorophenyl) carboxamide (enhancing binding affinity via halogen interactions).

The compound’s design aligns with efforts to optimize protease or kinase inhibitors, as seen in related pyridazinone derivatives targeting Trypanosoma cruzi proteasome inhibition .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-12-5-3-4-6-15(12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCHHMYAEMHQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Substitution Reactions: The introduction of the chlorophenyl, methoxy, and methylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of reagents such as chlorobenzene, methoxybenzene, and methylbenzene in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyridazine with an appropriate amine, such as 4-chlorophenylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1. Anticancer Properties

Research indicates that derivatives of dihydropyridazine compounds exhibit promising anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The specific compound has been linked to inhibiting tumor growth in various cancer models.

Case Study: In vitro Studies on Cancer Cell Lines

A study evaluated the effects of N-(4-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 5 µM. This suggests a strong potential for further development as an anticancer agent .

2. Anti-inflammatory Effects

The compound also shows anti-inflammatory properties, which are critical for managing conditions like arthritis and other inflammatory diseases. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: In Vivo Models of Inflammation

In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers compared to control groups. These findings support its potential use in therapeutic applications for inflammatory disorders .

Pharmacological Mechanisms

1. Modulation of Receptor Activity

This compound has been identified as a modulator of various receptors, including those involved in pain and inflammation pathways. Its interactions with cannabinoid receptors suggest potential analgesic properties.

Table 1: Pharmacological Profile

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of COX-2 and cytokine production | |

| Analgesic | Modulation of cannabinoid receptors |

Synthesis and Structural Insights

Understanding the synthesis and structural characteristics of this compound is crucial for its application in drug development.

Synthesis Pathway

The compound can be synthesized through a series of reactions involving starting materials such as substituted phenylamines and diketones. The synthesis typically involves:

- Formation of a dihydropyridazine core.

- Introduction of functional groups through electrophilic aromatic substitution.

- Final purification through crystallization techniques.

Structural Analysis

Crystallographic studies reveal that the compound adopts a specific conformation that is essential for its biological activity. The presence of the chlorophenyl and methoxy groups significantly influences its interaction with biological targets .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Groups

Key structural analogs differ in substituents on the phenyl rings, altering physicochemical and biological properties:

Key Observations :

Functional Group Modifications

Carboxamide vs. Ester Derivatives

- Target Compound (Carboxamide) : The N-(4-chlorophenyl) carboxamide group facilitates hydrogen bonding and halogen interactions with biological targets.

- Ethyl Carboxylate Analogs (e.g., ): Esters (e.g., ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-...carboxylate) exhibit lower binding affinity due to reduced hydrogen-bonding capacity. Molecular docking studies show carboxamides have superior affinity (-5.0 kcal/mol for esters vs. -7.0–-9.0 kcal/mol for carboxamides) .

Trifluoromethyl Substitution

- 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-... (): The trifluoromethyl group increases metabolic stability and lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) but may introduce steric clashes in binding pockets.

Biological Activity

N-(4-chlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 367.81 g/mol

- IUPAC Name : this compound

Structural Characteristics

The compound features a dihydropyridazine core, which is significant for its biological activity. The presence of the chlorophenyl and methoxy groups contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : The compound has demonstrated selective cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HCC). It appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle proteins such as cyclin-dependent kinases (CDKs) .

- Anti-inflammatory Effects : Studies suggest that this compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro and in vivo. It may exert these effects by blocking the NF-kB signaling pathway, which is crucial in inflammatory responses .

- Phosphodiesterase Inhibition : There is evidence that the compound acts as a phosphodiesterase inhibitor, particularly targeting PDE4 isoforms. This activity could have implications for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by reducing airway inflammation .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound on MDA-MB-231 cells, researchers observed:

- IC : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased annexin V binding and caspase activation.

Case Study 2: Anti-inflammatory Activity

A separate study focused on the anti-inflammatory properties of the compound in a murine model of asthma:

- Model : Ovalbumin-induced asthma in mice.

- Findings :

- Significant reduction in eosinophil infiltration into lung tissue.

- Decreased levels of IL-4 and IL-5 in bronchoalveolar lavage fluid.

These findings suggest that the compound may be beneficial for managing allergic inflammatory conditions.

Table 1: Summary of Biological Activities

Table 2: Case Study Results

| Study | Cell Line/Model | IC | Mechanism |

|---|---|---|---|

| Antitumor Efficacy | MDA-MB-231 | 25 µM | Apoptosis via caspase activation |

| Anti-inflammatory | Ovalbumin-induced asthma | Not specified | Reduced cytokine release |

Q & A

Q. How can comparative analysis with structural analogs refine structure-activity relationships (SAR)?

- Methodology : Synthesize derivatives with systematic substitutions (e.g., 4-chlorophenyl → 4-fluorophenyl) and compare bioactivity data. Apply multivariate statistical analysis (e.g., PCA, PLS regression) to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity. Cross-reference crystallographic data to validate conformational hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.